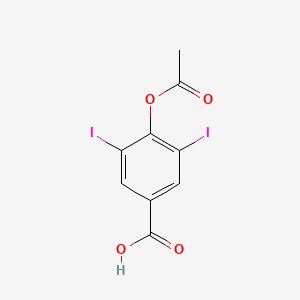

4-Acetyloxy-3,5-diiodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

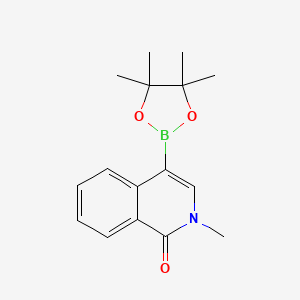

4-Acetyloxy-3,5-diiodobenzoic acid is a chemical compound with the molecular formula C9H6I2O4 . It is a derivative of benzoic acid, which has been substituted with two iodine atoms and an acetoxy group .

Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, 2-Hydroxy-3,5-diiodobenzoic acid, a similar compound, can be synthesized from salicylic acid through iodination in the presence of hydrogen peroxide . The reaction of 3,5-diiodosalicylic acid with an aminoether involves the formation of salicylic acid chloride in situ with PCl3 .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with two iodine atoms and an acetoxy group attached . The average mass of the molecule is 431.951 Da .科学的研究の応用

Plant Growth and Development

Research has shown that derivatives of 4-Acetyloxy-3,5-diiodobenzoic acid influence plant growth and development. For instance, 3,5-diiodo-4-hydroxybenzoic acid (a related compound) was found to promote the elongation of cress (Lepidium sativum) seedling roots in light conditions and inhibit auxin-induced ethylene production, suggesting a role in modulating plant growth responses to environmental stimuli (Robert, Taylor, & Wain, 2004). Another study highlighted that 3,5-dihalo-4-hydroxybenzoic acids, including 3,5-diiodo-4-hydroxybenzoic acid, significantly enhanced adventitious root formation in mung bean cuttings, pointing to potential applications in agriculture and horticulture for rooting enhancement (Riov & Yang, 1989).

Polymer Synthesis

The compound has applications in polymer synthesis, where it serves as a building block for high-molecular-weight poly(4-hydroxybenzoate)s. These polymers are synthesized through bulk condensation of 4-hydroxybenzoic acid (a core structure related to this compound) and are significant for producing materials with specific mechanical and thermal properties. The process involves various carboxylic acid anhydrides and yields polymers with high degrees of polymerization, which are essential for engineering and material science applications (Kricheldorf & Schwarz, 1984).

Biochemical Applications

Derivatives of this compound have been explored for their biochemical applications, particularly in the study of mitochondrial functions. For example, the effects of 4-benzylhydroxy-3,5-diiodobenzoic acid on oxidative phosphorylation in mitochondria have been investigated to understand its impact on cellular energy metabolism. This research provides insights into the compound's potential effects on bioenergetics and its implications in diseases where mitochondrial function is compromised (Bacigalupo & Wand, 1964).

特性

IUPAC Name |

4-acetyloxy-3,5-diiodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6I2O4/c1-4(12)15-8-6(10)2-5(9(13)14)3-7(8)11/h2-3H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPBGCMTWXCGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1I)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6I2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrochloride](/img/structure/B2808294.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(cyclohexylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2808299.png)

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2808304.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2808307.png)

![2-Chloro-N-[3-(3,5-dimethoxyphenoxy)propyl]propanamide](/img/structure/B2808310.png)

![2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B2808316.png)